molecular formula C19H22N4O3 B12770891 (E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine CAS No. 155271-33-3

(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine

Cat. No.: B12770891
CAS No.: 155271-33-3
M. Wt: 354.4 g/mol
InChI Key: GCQNNBDLJOCODU-ZHACJKMWSA-N
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Description

(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine class of chemicals Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with a suitable methoxystyryl precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine undergoes various chemical reactions, including:

    Oxidation: The methoxystyryl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxystyryl group to a methoxyethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxystyryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxystyryl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce methoxyethyl derivatives.

Scientific Research Applications

(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.

    Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its stimulant properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may inhibit certain enzymes involved in the degradation of neurotransmitters, further enhancing its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
  • 2-Pyridyldimethyl[(E)-3-methoxystyryl]silane

Uniqueness

(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine is unique due to its specific substitution pattern on the xanthine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological systems, making it a valuable compound for targeted research and applications.

Properties

CAS No.

155271-33-3

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione

InChI

InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)11-10-13-8-7-9-14(12-13)26-4/h7-12H,5-6H2,1-4H3/b11-10+

InChI Key

GCQNNBDLJOCODU-ZHACJKMWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC)C

Origin of Product

United States

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